![molecular formula C14H22N2O3 B5599631 1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5599631.png)
1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The investigation of complex organic compounds, such as "1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone," focuses on understanding their synthesis, molecular structure, and various properties. These compounds often exhibit unique behaviors and functionalities due to their intricate structures.
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. Techniques such as click chemistry, condensation reactions, and ring-closure strategies are commonly employed. For instance, the synthesis of pyrrole derivatives involves catalyzed reactions that might be relevant for synthesizing the target compound (Huang et al., 2021).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are crucial techniques for analyzing the molecular structure of complex organic compounds. These methods provide detailed information on molecular geometry, atomic connectivity, and stereochemistry. Compounds with structural similarities to the target molecule have been characterized using these techniques (Ataol & Ekici, 2014).
Chemical Reactions and Properties
The chemical reactivity of complex organic molecules is influenced by their functional groups and molecular structure. Reactions such as nucleophilic substitutions, electrophilic additions, and oxidative annulations are common. For example, photoinduced oxidative annulations have been explored for synthesizing polyheterocyclic compounds (Zhang et al., 2017).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are essential for understanding the behavior of organic compounds. These properties are determined by the compound's molecular structure and intermolecular forces.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards specific reagents, and stability, are defined by the molecular structure and electronic distribution within the molecule. Advanced computational methods, such as density functional theory (DFT), are often used to predict these properties and guide experimental work (Halim & Ibrahim, 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Techniques
Photoinduced Oxidative Annulation : A study detailed a method for synthesizing polyheterocyclic compounds, demonstrating a photoinduced direct oxidative annulation technique. This approach avoids the need for transition metals and oxidants, showcasing a pathway that could potentially be applied to synthesize related compounds (Jin Zhang et al., 2017).
Magnesium and Zinc Complexes : Another research effort focused on the synthesis of N,O-bidentate pyridyl functionalized alkoxy ligands, leading to the development of magnesium and zinc complexes. This study highlights metal-ligand interactions, which could be relevant for understanding the properties and potential applications of the target compound (Yang Wang et al., 2012).
Potential Applications in Medicinal Chemistry
Antimicrobial and Antitumor Activities : A series of compounds were synthesized and evaluated for their antimicrobial and antitumor activities, providing insights into the possible pharmacological applications of similar structures. Such research underscores the potential of complex organic compounds in developing new therapeutic agents (V. L. Gein et al., 2006).
Corrosion Inhibition : The synthesis and characterization of a triazole derivative as a corrosion inhibitor for mild steel in an acidic medium were explored. This indicates the broader applicability of heterocyclic compounds in industrial settings, suggesting potential protective applications for the target compound (Q. Jawad et al., 2020).
Eigenschaften
IUPAC Name |
1-[5-[[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl]-1-methylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-11(18)13-5-14(15(2)7-13)8-16-3-4-19-10-12(6-16)9-17/h5,7,12,17H,3-4,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNONDBITPXOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)CN2CCOCC(C2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

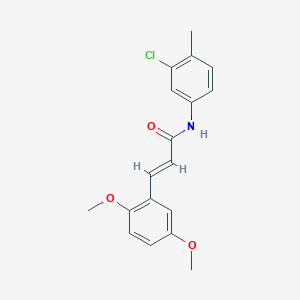
![ethyl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5599553.png)
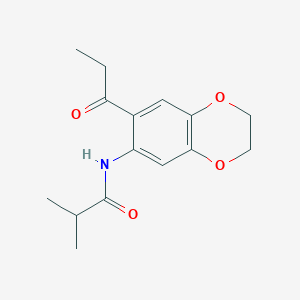
![N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5599576.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)
![4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5599591.png)
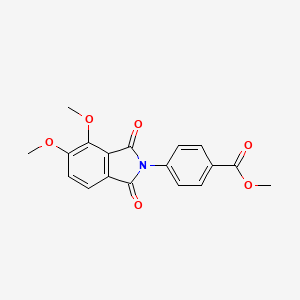
![2-[5-(1-acetyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B5599601.png)
![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)
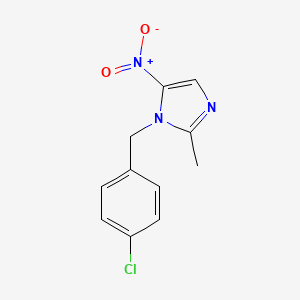
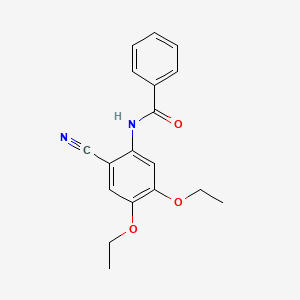
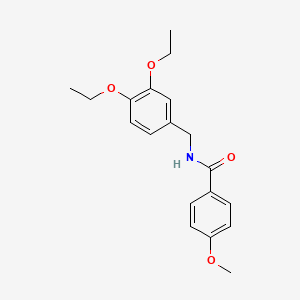
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5599653.png)
![3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599663.png)